Product packaging for 4-(Benzylamino)phenol(Cat. No.:CAS No. 103-14-0)

4-(Benzylamino)phenol

Cat. No.: B094979
CAS No.: 103-14-0
M. Wt: 199.25 g/mol
InChI Key: SRYYOKKLTBRLHT-UHFFFAOYSA-N
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Description

4-(Benzylamino)phenol is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO B094979 4-(Benzylamino)phenol CAS No. 103-14-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(benzylamino)phenol
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InChI

InChI=1S/C13H13NO/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-9,14-15H,10H2
Source PubChem
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InChI Key

SRYYOKKLTBRLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H13NO
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DSSTOX Substance ID

DTXSID8059269
Record name Phenol, 4-[(phenylmethyl)amino]-
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Molecular Weight

199.25 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Brown solid; [Alfa Aesar MSDS]
Record name 4-Benzylaminophenol
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CAS No.

103-14-0
Record name 4-(Benzylamino)phenol
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Record name Phenol, 4-((phenylmethyl)amino)-
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Record name Phenol, 4-[(phenylmethyl)amino]-
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Record name Phenol, 4-[(phenylmethyl)amino]-
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Record name 4-benzylaminophenol
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Historical Context of Phenolic Amines in Chemical and Biological Research

Phenolic amines, the broader class of compounds to which 4-(benzylamino)phenol belongs, have a rich history in chemical and biological research. These compounds, characterized by the presence of both a phenol (B47542) and an amine functional group, have long been recognized for their diverse reactivity and biological potential. Historically, the study of phenolic amines has been intertwined with the exploration of natural products and their derivatives. Many biologically active alkaloids and neurotransmitters, for instance, feature this structural motif.

In the realm of synthetic chemistry, phenolic amines have served as crucial intermediates. The presence of both acidic (phenolic hydroxyl) and basic (amino) centers, along with an aromatic ring, allows for a multitude of chemical transformations. Early research often focused on fundamental reactions such as electrophilic aromatic substitution, oxidation of the phenol, and reactions at the amino group. These studies laid the groundwork for understanding the chemical behavior of this class of compounds.

The biological significance of phenolic amines has been a major driver of research. The antioxidant properties of many phenolic compounds, attributed to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals, have been a subject of intense investigation. acs.orgnih.gov The incorporation of an amino group can modulate these properties and introduce new biological activities.

Advanced Synthetic Methodologies and Chemical Transformations of 4 Benzylamino Phenol

Contemporary Synthetic Routes to 4-(Benzylamino)phenol

The synthesis of this compound is primarily achieved through the strategic formation of a bond between the nitrogen of 4-aminophenol (B1666318) and the benzylic carbon of a benzyl (B1604629) group. Modern methodologies focus on efficiency, selectivity, and sustainability.

Catalytic Synthesis Approaches for this compound

Catalytic reductive amination stands as a cornerstone for the synthesis of this compound. This method typically involves the reaction of 4-aminophenol with benzaldehyde. The process initiates with the formation of a Schiff base (or imine) intermediate, which is subsequently reduced to the desired secondary amine. nih.gov

Various catalytic systems have been developed to optimize this transformation. A common laboratory-scale approach involves the use of an acid catalyst, such as p-toluenesulfonic acid (PTSA), to promote the initial condensation between the amine and aldehyde to form the imine. nih.gov This is followed by the addition of a reducing agent, like sodium borohydride (B1222165) (NaBH₄), to reduce the imine C=N double bond. nih.gov

Heterogeneous catalysts have also been employed, offering advantages in terms of catalyst recovery and reuse. Palladium nanoparticles, for instance, have been shown to be effective heterogeneous catalysts for the reductive amination of aldehydes, presenting a method with high yields and a simple work-up procedure. lookchem.com Copper-catalyzed reactions, specifically the aza-Friedel–Crafts reaction between phenols and aldimines, represent another advanced catalytic approach to generate chiral secondary benzylamines, showcasing the potential for asymmetric synthesis of related structures. nih.gov

Table 1: Catalytic Systems for the Synthesis of this compound and Related Amines via Reductive Amination This table is interactive. Click on the headers to sort the data.

Reactants Catalyst System Solvent Key Features Yield Reference
4-Aminophenol, Benzaldehyde p-Toluenesulfonic acid (PTSA), then NaBH₄ Dioxane Two-step, one-pot reaction; forms imine intermediate. Good to Excellent nih.gov
Benzaldehyde, Benzylamine (B48309) Zinc powder 5% aq. NaOH Green alternative to complex hydrides; operates at room temperature. 69-72% beilstein-journals.orgsemanticscholar.org
Various Aldehydes & Amines Palladium Nanoparticles Not specified Heterogeneous catalysis; catalyst is recoverable and reusable. High lookchem.com
Phenols, N-Sulfonyl Aldimines Cu(OTf)₂ / (S)-Ph-Box Dichloroethane (DCE) Enantioselective synthesis of chiral benzylamines. Good to Excellent nih.gov
Nitroarenes, Aldehydes PCN-222(Pd) Not specified Heterogeneous photocatalyst for aerobic cross-condensation. High diva-portal.org

Sustainable and Green Chemistry Methodologies in this compound Production

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for amine synthesis. univpancasila.ac.idmdpi.com These approaches aim to reduce waste, eliminate the use of hazardous substances, and improve energy efficiency. ejcmpr.com

A notable green methodology for reductive amination involves the use of zinc powder in an aqueous alkaline medium. beilstein-journals.orgsemanticscholar.org This system serves as a sustainable alternative to traditional methods that often rely on complex metal hydrides and volatile, chlorinated organic solvents. beilstein-journals.orgsemanticscholar.org The use of water as a solvent and a readily available metal like zinc significantly improves the environmental profile of the synthesis. beilstein-journals.orgsemanticscholar.org

The concept of using renewable resources is also a key aspect of sustainable chemistry. researchgate.netrsc.org While direct synthesis from biomass is still an emerging field, strategies involving the catalytic conversion of lignin-derived platform chemicals into valuable nitrogen-containing compounds are being explored. researchgate.netrsc.org These pathways, often employing reductive amination, represent a long-term goal for the sustainable production of aromatic amines like this compound from non-petroleum feedstocks. researchgate.net Furthermore, techniques such as microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption, are applicable to these synthetic routes. univpancasila.ac.id

Strategic Derivatization of the this compound Core Structure

The this compound molecule is an excellent scaffold for chemical derivatization due to its two distinct reactive sites: the phenolic hydroxyl group and the secondary amine of the benzylamino moiety. solubilityofthings.com These sites allow for selective modifications to generate diverse molecular structures.

Systematic Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime target for electrophilic substitution reactions. rhhz.netnih.gov Its derivatization can significantly alter the molecule's physical and chemical properties.

Etherification : The formation of an ether linkage is a common modification. This is typically achieved by reacting this compound with an alkyl or aryl halide (e.g., benzyl bromide, geranyl bromide) in the presence of a base. thieme-connect.com This reaction transforms the acidic phenol (B47542) into a more stable ether derivative.

Esterification : The hydroxyl group can be acylated to form esters using reagents like acyl chlorides or carboxylic anhydrides. researchgate.net Catalytic methods can facilitate this transformation, although conditions may need to be optimized to ensure reaction at the phenolic hydroxyl rather than other reactive sites. acs.orgmdpi.com

Phosphorylation : The introduction of a phosphate (B84403) group is another possible derivatization, which can be important for creating analogues of biologically relevant molecules. rhhz.net

The choice of derivatization strategy can be influenced by the desired final properties of the molecule, and protecting groups may be necessary to ensure regioselectivity if other parts of the molecule are reactive under the chosen conditions. nih.gov

Modifications and Substitutions on the Benzylamino Moiety

The benzylamino portion of the molecule offers two main avenues for modification: substitution on the benzyl ring and reactions at the secondary amine.

Aromatic Substitution on the Benzyl Ring : The benzyl group's aromatic ring can be functionalized with various substituents through electrophilic aromatic substitution reactions. This allows for the introduction of groups that can modulate electronic properties or serve as additional points for derivatization. For example, derivatives like 4-{[4-(benzyloxy)benzyl]amino}phenol have been synthesized, where the benzyl group itself carries a substituent. ontosight.ai

N-Alkylation/N-Acylation : The secondary amine is nucleophilic and can be further alkylated or acylated. Reaction with alkyl halides can produce tertiary amines, which can be a strategic modification in medicinal chemistry to alter basicity and receptor interaction. rsc.org Acylation with acyl chlorides or anhydrides would yield an amide, fundamentally changing the nature of the nitrogen center from basic to neutral.

Combinatorial Library Synthesis Utilizing this compound Derivatives

Combinatorial chemistry leverages a core molecular structure, or scaffold, to rapidly generate a large collection (library) of related compounds. acs.orgresearchgate.net The this compound structure is an ideal scaffold for such purposes because its two distinct functional groups serve as "handles" for attaching a variety of chemical building blocks. mdpi.com

A common strategy in combinatorial synthesis is the use of a solid-phase support. acs.org For the this compound scaffold, the phenolic hydroxyl group could be anchored to a polymer resin via a suitable linker. acs.org Once immobilized, the secondary amine is exposed for reaction with a diverse set of reagents, such as a library of carboxylic acids (to form amides), sulfonyl chlorides (to form sulfonamides), or aldehydes (in a second reductive amination). After the library is generated on the solid support, the final compounds are cleaved from the resin for screening. This approach allows for the efficient and systematic synthesis of thousands of distinct derivatives for applications in drug discovery and materials science. acs.orgacs.org

Mechanistic Investigations of Chemical Reactions Involving this compound

The chemical behavior of this compound is dictated by the interplay of its three key structural components: the phenolic hydroxyl group, the secondary amine linkage, and the aromatic rings. These features provide sites for a range of chemical transformations, the mechanisms of which have been explored through various studies.

Oxidation-Reduction Pathways and Electrocatalytic Applications

The redox chemistry of this compound is primarily centered on the phenolic moiety, which is susceptible to oxidation.

Oxidation Pathways: Phenols, in general, are readily oxidized. The oxidation of this compound likely proceeds through a one-electron transfer to form a phenoxyl radical. libretexts.org For phenols containing intramolecular hydrogen bonds, such as that possible between the phenolic proton and the amine nitrogen in this compound, this oxidation can occur via a concerted proton-electron transfer (CPET) mechanism. acs.org This pathway, where the electron and proton are transferred in a single kinetic step, is often energetically favored over stepwise mechanisms involving initial electron transfer to form a radical cation or initial proton transfer to form a zwitterion. acs.org The resulting phenoxyl radical, where the phenolic proton has transferred to the base, is a key intermediate. acs.org Further oxidation can lead to the formation of quinone-type structures, a common fate for oxidized phenols. libretexts.org

Electrochemical Behavior and Applications: The electrochemical oxidation of phenols has been a subject of detailed study. Cyclic voltammetry studies on similar compounds, like 4-aminophenol, have shown reversible one-electron transfer processes at an electrode surface. rsc.org The rate of this heterogeneous electron transfer from the phenol to an electrode can be quantified. acs.org While phenols can participate in electrocatalytic systems, for instance as proton sources for the hydrogenation of ketones and aldehydes acs.org, specific applications of this compound itself as an electrocatalyst are not extensively documented. The field of electrocatalysis is broad, focusing on enhancing reaction rates and selectivity through catalysts at electrode surfaces for applications in energy conversion and synthesis. mdpi.comrsc.orgresearchgate.net The primary focus in the literature remains on the fundamental electrochemical behavior of the molecule itself rather than its application to catalyze other reactions.

Redox PathwayKey IntermediatesPotential MechanismGoverning Factors
OxidationPhenoxyl Radical, Quinone-imine speciesConcerted Proton-Electron Transfer (CPET)Presence of intramolecular H-bond, Electrode Potential, Oxidizing Agent
ReductionCorresponding amine/phenol (from quinone-imine)Hydrogenation, Hydride TransferReducing Agent (e.g., NaBH4), Catalytic Conditions

Nucleophilic and Electrophilic Reactivity Profiling

The dual presence of electron-donating hydroxyl and amino groups makes this compound a versatile reactant, capable of acting as both a nucleophile and a substrate for electrophilic attack.

Nucleophilic Reactivity: The primary nucleophilic centers in this compound are the lone pair of electrons on the nitrogen atom of the secondary amine and on the oxygen atom of the hydroxyl group.

Amine Nucleophilicity: The secondary amine is a significant nucleophilic site. Kinetic studies on benzylamine, a closely related primary amine, show its reactivity in nucleophilic displacement reactions. Its reactivity is influenced by its basicity (pKa). koreascience.kr The nitrogen in this compound can readily attack a wide range of electrophiles.

Hydroxyl/Phenoxide Nucleophilicity: The phenolic hydroxyl group is also nucleophilic. Its reactivity is dramatically enhanced upon deprotonation to the corresponding phenoxide ion, which is a much stronger nucleophile. nih.gov This increased nucleophilicity allows for reactions like ether synthesis (Williamson ether synthesis) if a suitable electrophile is provided.

Electrophilic Reactivity: The aromatic ring of the phenol moiety is highly activated towards electrophilic aromatic substitution.

Directing Effects: Both the hydroxyl (-OH) and the benzylamino (-NHR) groups are strong activating, ortho-, para-directing groups. libretexts.orgucalgary.ca Since the para-position relative to the hydroxyl group is occupied by the benzylamino substituent, electrophilic attack is directed primarily to the ortho positions (C2 and C6).

Reaction Conditions: The high reactivity of the phenol ring means that electrophilic substitutions, such as halogenation and nitration, can often proceed under milder conditions than those required for benzene. ucalgary.ca However, this high activation also presents a challenge, as it can be difficult to control the reaction and prevent the formation of polysubstituted products. libretexts.org Substitution of the phenolic hydroxyl group itself is generally not observed under typical electrophilic or nucleophilic substitution conditions. libretexts.org

Reactivity TypeReactive SiteDescriptionExample Reaction Type
NucleophilicAmine NitrogenThe lone pair on the nitrogen atom can attack electrophilic centers.Alkylation, Acylation
NucleophilicHydroxyl Oxygen (as Phenoxide)Deprotonation creates a potent nucleophile for attacking electrophiles.Williamson Ether Synthesis
ElectrophilicAromatic Ring (Ortho to -OH)The electron-rich ring is susceptible to attack by electrophiles.Halogenation, Nitration, Friedel-Crafts Alkylation/Acylation

Quantum Chemical Calculations for this compound and its Analogues

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), have become a cornerstone of modern chemical research. These methods provide a detailed understanding of the intrinsic properties of molecules like this compound and its structural relatives.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry and electronic properties of organic molecules. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can achieve a high level of accuracy in their theoretical predictions. researchgate.net

The conformational landscape of this compound is determined by the rotational freedom around its single bonds, primarily the C-N bond connecting the benzyl group to the aminophenol moiety and the C-C bond of the methylene (B1212753) bridge. Computational modeling of analogous aminophenol derivatives suggests that extended conformations are generally more stable than folded ones. smolecule.com This preference arises from the minimization of steric hindrance between the two aromatic rings. For similar molecules, the dihedral angles between the phenolic and benzyl rings are typically calculated to be in the range of 30 to 60 degrees, which allows for a balance between steric repulsion and electronic stabilization. smolecule.com

In a closely related analogue, N-benzylaniline, the optimized geometry reveals a non-planar arrangement where the phenyl rings are twisted with respect to the C-N-C plane. researchgate.net This twisting is a common feature in N-arylamines and is influenced by the electronic and steric effects of the substituents. For this compound, the para-hydroxyl group on one ring and the benzyl group on the nitrogen atom would further influence the precise bond lengths and angles. Conformational analysis of some benzylamine derivatives has shown that the energy differences between various conformers can be small, indicating a degree of flexibility in the molecule. biorxiv.orgnih.gov

ParameterN-benzylaniline researchgate.netExpected for this compound
Dihedral Angle (C-N-C-C)Non-planarExpected to be non-planar
Preferred ConformationTwistedLikely extended and twisted
Rotational Barriers (C-N)~8-15 kcal/mol (for similar systems) smolecule.comWithin a similar range

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller energy gap generally corresponds to higher chemical reactivity and lower kinetic stability. semanticscholar.org

For N-benzylaniline, the HOMO is typically localized on the aniline (B41778) moiety, which is rich in electrons, while the LUMO is distributed over the benzyl ring. researchgate.net In this compound, the presence of the electron-donating hydroxyl group in the para position of the aniline ring would be expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap compared to N-benzylaniline. This smaller energy gap suggests that this compound would be more reactive and more susceptible to charge transfer interactions. semanticscholar.org The energy gap is also a critical parameter in determining the electronic transport properties of a molecule. researchgate.net

MoleculeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
N-benzylaniline (analogue) researchgate.netData not specifiedData not specifiedData not specified
3-phenylbenzo[d]thiazole-2(3H)-imine (related heterocyclic system) semanticscholar.orgVaries with substituentVaries with substituent~3.5 - 4.2

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied and unoccupied orbitals, which is a measure of hyperconjugative and conjugative interactions. These interactions contribute significantly to the stability of the molecule. rsc.org

In a system like this compound, significant hyperconjugative interactions are expected. A key interaction would be the delocalization of the lone pair of electrons from the nitrogen atom (nN) into the antibonding π* orbitals of the attached phenyl ring (πC-C). Similarly, the lone pair electrons on the phenolic oxygen atom (nO) would delocalize into the π orbitals of its phenyl ring. These interactions, quantified by the second-order perturbation energy (E(2)), indicate the strength of the electron delocalization. doi.org For N-benzylaniline, NBO analysis reveals strong interactions between the nitrogen lone pair and the phenyl ring, leading to significant charge transfer. researchgate.net The presence of the hydroxyl group in this compound would further enhance these delocalization effects.

Donor NBOAcceptor NBOE(2) (kcal/mol) (Illustrative for similar systems)
n(N)π(C-C) of aniline ringHigh (indicates strong delocalization) researchgate.net
n(O)π(C-C) of phenol ringHigh (expected for phenolic systems)
π(C-C) of benzyl ringπ*(C-C) of aniline ringModerate (inter-ring conjugation)

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant charge transfer characteristics and large hyperpolarizabilities are of interest for applications in non-linear optics (NLO). The first-order hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. Computational methods, particularly DFT, are widely used to predict the NLO properties of organic compounds. rsc.org

For molecules to exhibit significant NLO properties, they often possess an electron donor group and an electron acceptor group connected by a π-conjugated system. In this compound, the aminophenol moiety acts as a strong electron donor, while the benzyl group is a weaker acceptor. The charge transfer from the aminophenol to the benzyl group, facilitated by the π-system, would give rise to a non-zero hyperpolarizability. Studies on aminophenol derivatives have shown that they can possess significant NLO properties, with hyperpolarizability values several times that of urea, a standard NLO material. researchgate.net The calculated first hyperpolarizability of a related quinoline (B57606) derivative, 4-(quinolin-2-ylmethylene)aminophenol, also demonstrates a good NLO response. nottingham.ac.uk

CompoundFirst Hyperpolarizability (β) (esu)
3-aminophenol (related compound) researchgate.net1.5509 × 10⁻³⁰
Urea (reference) researchgate.net~0.29 × 10⁻³⁰
Benzimidazole derivatives (for comparison) rsc.org14 × 10⁻³⁰ to 2028 × 10⁻³⁰

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface plots the electrostatic potential onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential (electron-poor areas), which are prone to nucleophilic attack. mdpi.com

For this compound, the MEP map would be expected to show the most negative potential around the phenolic oxygen atom due to its lone pairs of electrons, making it a prime site for electrophilic attack or hydrogen bonding. researchgate.net The nitrogen atom of the amino group would also exhibit a region of negative potential. The hydrogen atom of the hydroxyl group and the hydrogen on the amino group would show positive potential, making them likely sites for nucleophilic attack or hydrogen bond donation. The π-systems of the aromatic rings would also show regions of negative potential above and below the plane of the rings. cdnsciencepub.comnih.gov MEP analysis is instrumental in understanding intermolecular interactions and guiding the design of new molecules with specific reactivity patterns. mdpi.com


Computational Spectroscopic Characterization

This section would theoretically be populated with data from computational studies. As no such specific data for this compound is available, the following subsections describe the well-established theoretical methods that would be employed in such an analysis.

Theoretical Vibrational Spectroscopy (FT-IR, FT-Raman)

A computational analysis of the vibrational spectra of this compound would typically be performed using Density Functional Theory (DFT), a workhorse of modern computational chemistry. Researchers would first optimize the molecule's three-dimensional geometry at a specified level of theory, for example, using the B3LYP functional combined with a 6-311++G(d,p) basis set.

Following geometry optimization, harmonic vibrational frequency calculations would be carried out. These calculations predict the wavenumbers of the fundamental vibrational modes of the molecule. The results are often presented in a table comparing the calculated (scaled) wavenumbers to experimentally obtained FT-IR and FT-Raman data. The scaling factor is used to correct for anharmonicity and the approximations inherent in the theoretical model. Each calculated frequency is assigned to a specific type of molecular motion, such as O-H stretching, N-H stretching, C-C aromatic ring stretching, or CH₂ bending, based on the Total Energy Distribution (TED). This detailed assignment allows for a definitive interpretation of the experimental spectra.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical predictions of ¹H and ¹³C NMR chemical shifts are crucial for confirming the molecular structure. The most common and reliable method for this is the Gauge-Including Atomic Orbital (GIAO) method, typically performed using the same DFT level of theory (e.g., B3LYP/6-311++G(d,p)) used for the geometry optimization.

The calculations are usually performed in the gas phase and, for better accuracy, in a solvent like DMSO-d₆ or CDCl₃ using a continuum solvation model like the Polarizable Continuum Model (PCM). The computed chemical shifts (in ppm) are then referenced against a standard, typically Tetramethylsilane (TMS). A table would be generated to compare the predicted ¹H and ¹³C chemical shifts for each unique atom in this compound with experimentally determined values, providing a powerful tool for spectral assignment and structural verification.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Solvent Effects

To investigate the electronic properties, such as UV-Vis absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. These calculations, performed on the optimized ground-state geometry, yield the vertical excitation energies, oscillator strengths (f), and the wavelengths of maximum absorption (λ_max).

This analysis reveals the nature of the electronic transitions, for example, identifying them as π → π* or n → π* transitions by examining the molecular orbitals involved (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO).

Furthermore, the influence of the chemical environment on the electronic spectrum is a critical aspect of the study. By performing the TD-DFT calculations within a PCM framework for various solvents (e.g., ethanol (B145695), DMSO, water), researchers can predict and explain the solvatochromic shifts (shifts in λ_max) observed experimentally. The results would typically be presented in a table listing the calculated λ_max, oscillator strengths, and major orbital contributions for each electronic transition in different solvents, providing insight into how solvent polarity affects the molecule's electronic structure.

Interdisciplinary Perspectives in 4 Benzylamino Phenol Research

The study of 4-(benzylamino)phenol is increasingly characterized by an interdisciplinary approach, drawing on expertise from organic chemistry, medicinal chemistry, biochemistry, and materials science.

Chemistry and Biology Interface: Researchers are actively exploring the structure-activity relationships of this compound derivatives to understand how modifications to the chemical structure impact their biological effects. nih.govnih.gov This involves a combination of chemical synthesis, biological assays, and computational modeling.

Chemistry and Materials Science: The development of new polymers and functional materials based on the this compound scaffold requires a deep understanding of both its chemical reactivity and the desired physical properties of the final material. researchgate.netresearchgate.net This collaborative effort aims to create materials with tailored characteristics for specific applications.

The continued investigation of this compound and its derivatives holds significant promise for advancements in both medicine and materials science. Its versatility as a chemical building block ensures that it will remain a subject of academic and industrial research for the foreseeable future.

Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₃H₁₃NO lookchem.comnih.govnist.gov
Molecular Weight 199.25 g/mol guidechem.comlookchem.comnih.gov
Appearance White to off-white or light brown powder/crystalline solid solubilityofthings.comguidechem.comlookchem.com
Melting Point 83 °C or 120-122°C guidechem.comlookchem.com
Boiling Point 195 °C / 5mmHg lookchem.com
Solubility Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water. guidechem.comlookchem.comchemicalbook.com

Reported Biological Activities of this compound Derivatives

ActivityTarget/Model SystemKey FindingsSource(s)
Androgen Receptor Antagonist Prostate cancer cell lines (SC-3, LNCaP, 22Rv1)Inhibition of dihydrotestosterone-promoted cell growth. nih.govnih.gov smolecule.comnih.govnih.gov
Antioxidant Chemical assays (DPPH, ABTS)Scavenging of free radicals. nih.govnih.gov solubilityofthings.comnih.govnih.gov
Anticancer Prostate cancer cell line (CRL-1740)Inhibition of cancer cell growth. ijmm.ir ijmm.ir
Antimicrobial Klebsiella pneumoniae, Bacillus cereus, Staphylococcus aureus, Escherichia coliExhibited antibacterial activity with varying minimum inhibitory concentrations. ijmm.ir solubilityofthings.comijmm.ir

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Mapping the Structure-Activity Landscape of 4-(Benzylamino)phenol Derivatives

SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. gardp.orgresearchgate.net For derivatives of this compound, these studies have been crucial in identifying key molecular features that govern their interactions with biological targets.

Research into derivatives of this compound, particularly those with a 4-(4-benzoylaminophenoxy)phenol skeleton, has revealed critical structural elements for biological activity, especially as androgen receptor (AR) antagonists. nih.gov

One of the most significant findings is the crucial role of the phenolic hydroxyl group. The deletion of this group in analogues resulted in a significant loss of potency, highlighting its importance for interaction with the target receptor. nih.gov This contrasts with some other AR antagonists where the phenolic hydroxyl was not deemed essential, suggesting a unique binding mode for this class of compounds. nih.gov

Substitutions on the terminal benzoyl group also have a profound impact on activity. For instance, a derivative with a 3-methoxybenzoyl group exhibited the most potent antiandrogenic activity in one study. nih.gov Conversely, the introduction of a nitrophenyl group, a common feature in conventional nonsteroidal AR antagonists, led to a significant decrease in activity for this particular series of compounds. nih.gov This suggests that the electronic and steric properties of the substituent are critical determinants of potency. Halogenation, particularly in the para position relative to the phenolic hydroxyl group, has also been identified as a crucial structural feature for enhancing the potency of phenolic compounds at certain receptors, such as glycine (B1666218) receptors. nih.gov

The following table summarizes the impact of various structural modifications on the antiandrogenic activity of 4-(4-benzoylaminophenoxy)phenol derivatives, based on findings from studies on prostate cancer cell lines.

Compound IDTerminal Group ModificationRelative PotencyKey Finding
Lead Compound Unsubstituted BenzoylModerateServes as a novel core structure for AR antagonists. nih.gov
Derivative 12b 3-MethoxybenzoylHighThe 3-methoxy group was found to be the most suitable terminal functionality for potent activity. nih.gov
Derivative 15 Phenolic Hydroxyl DeletionLowDemonstrates the critical importance of the phenolic hydroxyl group for AR antagonistic activity. nih.gov
Derivatives 12i, 12j, 12k Nitrophenyl GroupLowShows that a common pharmacophore for other AR antagonists is not effective for this scaffold. nih.gov
Derivative 22 Optimized SubstitutionsHighPotent activity against both wild-type and mutated AR, exceeding that of bicalutamide. nih.gov

This table is generated based on data presented in a study on novel 4-(4-benzoylaminophenoxy)phenol derivatives as androgen receptor antagonists. nih.gov

A pharmacophore is an abstract representation of the molecular features necessary for a specific biological interaction. For the this compound scaffold, specifically the 4-(4-benzoylaminophenoxy)phenol derivatives, SAR studies have led to the identification of a novel pharmacophore for AR antagonism. nih.gov This new pharmacophore is distinct from the nitro- or cyano-substituted anilide substructure found in many other nonsteroidal AR antagonists. nih.gov

The key elements of this pharmacophore include:

The central 4-phenoxyphenol (B1666991) skeleton.

A critical phenolic hydroxyl group.

An amide linkage.

An appropriately substituted terminal aromatic ring.

Pharmacophore modeling, a common ligand-based drug design method, uses these identified features to guide the design of new molecules. nih.govplos.org The process involves generating a 3D model that defines the spatial arrangement of essential features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. plos.org This model then serves as a template for designing advanced analogues with improved potency and selectivity. The discovery that this class of compounds utilizes a unique pharmacophore provides a new foundation for creating next-generation AR antagonists for conditions like prostate cancer. nih.gov

In Silico Methodologies for SAR/QSAR Development

In silico, or computational, methods are indispensable tools in modern drug discovery for developing SAR and QSAR models. nih.govepfl.ch These techniques accelerate the process of identifying and optimizing lead compounds by predicting their biological activity based on their chemical structure. youtube.com

In the absence of a known 3D structure of the biological target, ligand-based drug design (LBDD) methods are employed. gardp.orgjubilantbiosys.com LBDD relies on the knowledge of molecules that bind to the target to infer the necessary structural requirements for activity. jubilantbiosys.com QSAR and pharmacophore modeling are central to LBDD. nih.gov

Virtual screening is a powerful computational technique that involves screening large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov In the context of this compound derivatives, a ligand-based virtual screen would use a validated pharmacophore model or a QSAR model to filter vast databases, such as the Enamine REAL library which contains billions of compounds. mdpi.comnih.gov This approach prioritizes a smaller, more manageable number of candidate molecules for synthesis and experimental testing, making the discovery process more efficient. nih.govarxiv.org For example, strategies for identifying new androgen receptor blockers have involved initial molecular docking and pharmacophore-based studies to screen large numbers of compounds before synthesis and evaluation. nih.gov

Cheminformatics combines chemistry, computer science, and information science to transform chemical data into knowledge. epfl.chneovarsity.org It plays a vital role in QSAR by calculating molecular descriptors—numerical values that characterize the physical, chemical, and topological properties of a molecule. youtube.com

Machine learning (ML) has significantly advanced the field of QSAR by enabling the creation of highly predictive models from large and complex datasets. drugtargetreview.comnih.gov Algorithms such as deep neural networks (DNN), support vector machines (SVM), and random forest (RF) can capture complex, non-linear relationships between molecular descriptors and biological activity that traditional statistical methods might miss. drugtargetreview.comijsmr.in

For phenol (B47542) derivatives, machine learning-based QSAR models have been successfully developed to predict properties like cytotoxicity. ijsmr.inijain.org A DNN model, for instance, proved highly effective in predicting the cytotoxicity of various phenols against Tetrahymena pyriformis, demonstrating the power of ML to handle diverse chemical structures and map their features to biological outcomes. ijain.org Such models can be used to virtually assess new designs of this compound derivatives, predicting their potential activity and helping to prioritize the most promising candidates for synthesis, thereby optimizing the allocation of resources. neovarsity.org

Molecular Docking and Molecular Dynamics Simulations

To gain a deeper understanding of the interactions between a ligand and its target protein at an atomic level, molecular docking and molecular dynamics simulations are employed. These structure-based methods are crucial for refining lead compounds and explaining SAR observations.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. semanticscholar.org This technique was used to study 4-(4-benzoylaminophenoxy) phenol derivatives, providing insights into their binding with the androgen receptor. nih.govresearchgate.net The results of these docking studies, often expressed as a "glide score," correlated well with the experimentally observed biological activities (IC50 values), validating the computational model. nih.gov Similarly, docking has been applied to other 4-aminophenol (B1666318) derivatives to investigate their interactions with targets like DNA and enzymes involved in diabetes. mdpi.com These studies help visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the ligand's affinity and specificity.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. While docking provides a static snapshot, MD simulations can reveal the stability of the binding pose, conformational changes in the protein or ligand upon binding, and the role of solvent molecules. beilstein-journals.org For related biphenyl (B1667301) systems, classical molecular dynamics has been used to investigate their structural properties and formation. beilstein-journals.org Applying MD simulations to this compound derivatives bound to their target would allow researchers to assess the stability of the predicted docking poses and refine the understanding of the binding mechanism, further guiding the design of optimized analogues.

Investigation of Enzyme-Ligand Interactions

The interaction of this compound and its analogs with enzymes is a critical area of study for understanding its mechanism of action. While direct and extensive research on this compound's interaction with Topoisomerase DNA Gyrase and Cytochrome P450 is not widely published, the principles of such investigations can be understood from studies on structurally related compounds.

Topoisomerase DNA Gyrase: DNA gyrase, a type II topoisomerase, is a crucial bacterial enzyme that introduces negative supercoils into DNA and is a well-established target for antibacterial agents. The inhibitory action of compounds against this enzyme often involves interference with its ATP-binding site or its DNA cleavage and re-ligation activity. For instance, studies on other heterocyclic compounds have shown that specific structural motifs can confer potent inhibitory activity against bacterial topoisomerases. While not directly involving this compound, research on 4-benzoylthiosemicarbazide derivatives has demonstrated inhibitory activity against Topoisomerase IV, a related type IIA topoisomerase. Molecular docking studies of these compounds suggested that they target the ATP-binding pocket of the enzyme. This suggests that the benzyl (B1604629) and phenol moieties of this compound could potentially be oriented to interact with key residues within the active site of DNA gyrase, though specific interactions would need to be confirmed through dedicated molecular modeling studies.

Cytochrome P450 (CYP450): The Cytochrome P450 superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including many drugs. Understanding the interaction of this compound with CYP450 is essential for predicting its metabolic fate and potential for drug-drug interactions. QSAR models have been developed to predict the inhibition of various CYP450 isoforms by small molecules. These models often utilize molecular descriptors such as hydrophobicity, electronic properties, and steric factors to correlate with inhibitory activity. For example, the presence of hydrophobic residues in a compound has been shown to favor inhibition of CYP3A4, while strongly acidic or basic groups may reduce the likelihood of inhibition. The structural features of this compound, including its aromatic rings and the secondary amine, would be key inputs for such predictive models to assess its potential as a CYP450 inhibitor or substrate.

Analysis of Receptor Binding Affinities and Specific Molecular Recognition

The ability of a compound to bind to a biological receptor with high affinity and specificity is a cornerstone of its therapeutic potential. While specific receptor binding data for this compound is limited in publicly available research, studies on analogous compounds provide a framework for understanding these interactions.

Similarly, studies on bisphenol A and its analogs have demonstrated their binding affinities for a range of nuclear receptors. nih.gov These studies highlight the importance of the phenolic hydroxyl groups and the nature of the bridge connecting the aromatic rings in determining binding specificity and potency. nih.gov Although this compound has a different core structure, these findings underscore the principle that subtle structural changes can dramatically alter receptor binding profiles. The benzyl group and the aminophenol core of this compound would be expected to engage in a combination of hydrophobic, hydrogen bonding, and potentially pi-stacking interactions within a receptor's binding pocket.

Compound Analogue ClassReceptor TargetKey Structural Determinants for Binding
4-(4-Benzoylaminophenoxy)phenol DerivativesAndrogen Receptor (AR)Overall molecular shape, nature of the terminal phenyl ring and linker.
Bisphenol A AnaloguesNuclear Receptors (e.g., Estrogen Receptor)Phenolic hydroxyl groups and the bridging alkyl or functional group.

Binding Mode Prediction and Energetic Landscape Analysis

Computational methods are invaluable for predicting how a ligand like this compound might orient itself within a binding site and for analyzing the energetics of this interaction.

Binding Mode Prediction: Molecular docking is a widely used technique to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For the benzylamino moiety, docking studies on related inhibitors targeting acetylcholinesterase have shown that the benzyl group often interacts with hydrophobic residues, such as tryptophan, deep within the binding pocket. nih.gov The other aromatic ring can interact with residues at the peripheral site of the enzyme. nih.gov Hydrogen bonding interactions, for example between a carbonyl group of an inhibitor and a tyrosine residue, also play a crucial role in stabilizing the complex. nih.gov In the case of this compound, the hydroxyl and amine groups would be prime candidates for forming key hydrogen bonds with receptor residues, while the benzyl and phenyl rings would likely engage in hydrophobic and aromatic interactions.

Analysis TypePredicted Interactions for this compound MoietyKey Contributing Factors
Binding Mode Prediction (Docking)Hydrogen bonding, hydrophobic interactions, pi-stacking.Hydroxyl and amine groups, benzyl and phenyl rings.
Energetic Landscape AnalysisStability of binding poses, transition pathways.Conformational flexibility of ligand and receptor, solvent effects.

Pharmacological and Biological Activity Research on 4 Benzylamino Phenol

Antimicrobial Efficacy of 4-(Benzylamino)phenol and Related Compounds

The core structure of this compound, featuring both a phenol (B47542) group and a benzylamine (B48309) moiety, is a template that has been explored in the development of new antimicrobial agents. While data on the specific parent compound is limited, research on its derivatives provides insight into its potential antimicrobial spectrum. The general mechanism by which phenolic compounds exert antimicrobial effects often involves interacting with and disrupting the microbial cell membrane, leading to increased permeability and loss of cellular integrity. frontiersin.org

Antibacterial Spectrum and Potency against Pathogenic Strains (e.g., Gram-Positive, Gram-Negative)

Studies on complex derivatives incorporating the benzylamino moiety have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. A series of fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives were evaluated for their efficacy against several pathogenic strains. nih.gov

The investigation showed a strong inhibitory action against Gram-positive bacteria, with Staphylococcus aureus being more sensitive than Staphylococcus epidermidis. nih.gov For instance, at a concentration of 16 µg/mL, derivatives such as compounds 2 , 4 , and 8 inhibited the growth of S. aureus by over 60%. nih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism, was determined to be 32 µg/mL for several of these carbazole (B46965) derivatives against Staphylococcus strains. nih.govnih.gov

In contrast, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa showed greater resistance to these compounds. Higher concentrations were required to achieve significant growth inhibition. For example, treatment with compounds 3 and 8 at 64 µg/mL resulted in a growth reduction of over 40% in E. coli. nih.gov A related, newly synthesized compound, 4-(4-(benzylamino)butoxy)-9H-carbazole, also showed significant growth inhibition of over 50% against P. aeruginosa at a concentration of 20 µg/mL. nih.gov

Antibacterial Activity of 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives nih.gov
CompoundBacterial StrainConcentration (µg/mL)Growth Inhibition (%)MIC (µg/mL)
Derivative 2S. aureus16>60%32
Derivative 4S. aureus16>60%32
Derivative 8S. aureus16>65%32
Derivative 3E. coli64>40%>64
Derivative 8E. coli64>40%>64

Antifungal Activity and Inhibition Mechanisms

The antifungal potential of compounds related to this compound has also been explored. The same series of 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives were tested against the yeast Candida albicans and the filamentous fungus Aspergillus flavus. At a concentration of 64 µg/mL, significant growth inhibition was observed for both fungal species. nih.gov Specifically, compounds 1 and 4 reduced the growth of A. flavus by over 65%, while compounds 2 and 7 inhibited C. albicans growth by approximately 60%. nih.gov

Another related compound, N-benzyl-2,2,2-trifluoroacetamide, which features the N-benzyl group but lacks the phenolic hydroxyl, demonstrated good antifungal activity. Its MIC values were determined to be 15.62 µg/mL against A. flavus, 31.25 µg/mL against Botrytis Cinerea, and 62.5 µg/mL against Candida albicans, Trichophyton mentagrophytes, Scopulariopsis sp., and Malassezia pachydermatis. researchgate.net

Antifungal Activity of N-Benzyl Derivatives
CompoundFungal StrainMIC (µg/mL)Reference
N-benzyl-2,2,2-trifluoroacetamideAspergillus flavus15.62 researchgate.net
N-benzyl-2,2,2-trifluoroacetamideBotrytis Cinerea31.25 researchgate.net
N-benzyl-2,2,2-trifluoroacetamideCandida albicans62.5 researchgate.net
N-benzyl-2,2,2-trifluoroacetamideTrichophyton mentagrophytes62.5 researchgate.net

Antioxidant Properties and Oxidative Stress Modulation

Phenolic compounds are a well-established class of antioxidants. frontiersin.orgmdpi.com Their ability to counteract oxidative stress stems primarily from the reactivity of the hydroxyl (-OH) group attached to the aromatic ring. This group can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. mdpi.commdpi.com The resulting phenoxyl radical is stabilized by the resonance of the aromatic ring, making it relatively unreactive. mdpi.com The antioxidant activity of phenols can proceed through two main mechanisms: hydrogen atom transfer (HAT) and single-electron transfer (SET). mdpi.com

Radical Scavenging Assays (e.g., DPPH, FRAP, Phosphomolybdate)

Standard in vitro assays are used to quantify the radical scavenging ability of compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method that measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, a process observed by a color change. nih.govmdpi.com

While specific DPPH assay data for this compound is not available, studies on related N-benzyl compounds provide some insights. N-benzyl-2,2,2-trifluoroacetamide showed a radical scavenging activity of 78.97% at a concentration of 1000 µg/mL. researchgate.net A series of novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides also demonstrated significant interaction with the DPPH radical. Derivatives with fluorophenyl groups exhibited high scavenging activity, reaching 79-96% after 60 minutes. nih.gov

The Ferric Reducing Antioxidant Power (FRAP) assay is another method used to assess antioxidant capacity, which relies on the reduction of the ferric ion (Fe³⁺) to the ferrous ion (Fe²⁺) by the antioxidant. e3s-conferences.org N-benzyl-2,2,2-trifluoroacetamide was found to have a FRAP value of 1.352 mM Fe(II)/g, which was reported to be twice that of the standard used in the study. researchgate.net

Radical Scavenging and Antioxidant Activity of N-Benzyl Derivatives
CompoundAssayResultReference
N-benzyl-2,2,2-trifluoroacetamideDPPH Scavenging78.97% at 1000 µg/mL researchgate.net
N-benzyl-2,2,2-trifluoroacetamideFRAP1.352 mM Fe(II)/g researchgate.net
N-benzyl...imine oxide (4-fluorophenyl derivative)DPPH Scavenging79-96% after 60 min nih.gov

Metal-Chelating Activity and Redox Potential

In addition to direct radical scavenging, some phenolic compounds can act as antioxidants by chelating metal ions. nih.govresearchgate.net Transition metals like iron (Fe) and copper (Cu) can participate in the Fenton reaction, which generates highly reactive hydroxyl radicals and contributes to oxidative stress. researchgate.net By binding these metal ions, chelating agents can render them inactive, preventing the formation of these damaging radicals. nih.gov

The metal-chelating potential of polyphenols is highly dependent on their structure, particularly the arrangement of hydroxyl and carbonyl groups that can form stable complexes with metal ions. nih.gov Structural motifs like ortho-catechol groups are particularly effective for metal chelation. nih.gov Although this compound possesses a phenolic hydroxyl group, which could potentially interact with metal ions, specific experimental data on its metal-chelating capacity is not prominently featured in the available literature. However, the broader class of polyphenols is well-recognized for this activity. nih.govresearchgate.net

Cellular Antioxidant Defense Mechanisms

Beyond direct chemical interactions with radicals and metals, phenolic compounds can influence the cellular environment to bolster its own antioxidant defenses. These endogenous systems include enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase, which play critical roles in detoxifying reactive oxygen species. mdpi.comresearchgate.net Some polyphenols have been shown to modulate the activity or expression of these enzymes, thereby enhancing the cell's ability to cope with oxidative stress. researchgate.net Currently, specific research detailing the effects of this compound on these cellular antioxidant defense pathways has not been extensively reported.

Anticancer and Antiproliferative Investigations

Detailed investigations into the anticancer and antiproliferative properties of this compound are not available in the current body of scientific literature.

In Vitro Cytotoxicity Profiles against Various Cancer Cell Lines

No published data from in vitro studies detailing the cytotoxic effects or providing IC₅₀ values of this compound against various cancer cell lines were found.

Mechanisms of Action in Cancer Cell Apoptosis and Growth Inhibition

There is no available research that elucidates the specific molecular mechanisms through which this compound might induce apoptosis or inhibit cell growth in cancer cells. Studies on its effects on cell cycle progression, activation of caspases, or modulation of key signaling pathways related to cancer are absent from the literature.

Androgen Receptor Antagonism Studies in Prostate Cancer Models

Specific studies evaluating this compound as an androgen receptor antagonist in prostate cancer models have not been reported. Therefore, data on its potential to inhibit androgen-promoted growth in prostate cancer cell lines is not available.

Neuropharmacological Studies

The neuropharmacological profile of this compound remains uninvestigated, with no available studies on its interaction with key central nervous system targets.

Monoamine Transporter Uptake Inhibition (Dopamine, Serotonin (B10506), Norepinephrine (B1679862) Transporters)

There is no scientific data on the activity of this compound at the dopamine (B1211576) transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET). Its potential as a monoamine transporter uptake inhibitor is currently unknown.

Evaluation of Potential Antidepressant Effects in Pre-clinical Models

No preclinical studies using animal models of depression (e.g., forced swim test, tail suspension test) have been conducted to evaluate the potential antidepressant effects of this compound.

Research on Blood-Brain Barrier Permeability and Central Nervous System Targeting

The ability of therapeutic agents to cross the blood-brain barrier (BBB) is a critical factor in the development of treatments for central nervous system (CNS) disorders. nih.gov The BBB is a highly selective barrier that regulates the passage of substances from the bloodstream into the brain, protecting it from toxins and pathogens. nih.gov Phenolic compounds, a broad class of molecules to which this compound belongs, have been a subject of interest for their potential to cross this barrier and exert effects within the CNS. nih.gov Research indicates that some phenolic compounds can indeed penetrate the BBB, with their transport influenced by their chemical structure. researchgate.net

Specific research into derivatives containing the benzylamino moiety has provided evidence of successful BBB penetration. A study focused on benzylpiperidin-4-yl-linked benzylamino benzamides as potential treatments for Alzheimer's disease investigated their ability to cross the BBB. nih.gov One particular derivative, 3,5-dimethoxy benzyl (B1604629) aminobenzamide (referred to as 8c1), was evaluated using a parallel artificial membrane permeability assay (PAMPA), a common in vitro model for predicting BBB penetration. nih.gov The results demonstrated that this compound is capable of crossing the barrier, a key step for its potential action as a centrally acting cholinesterase inhibitor. nih.gov

CompoundAssayPermeability (P_e) Value (cm/s)Source
3,5-dimethoxy benzyl aminobenzamide (8c1)Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)14.34 × 10⁻⁶ nih.gov

Anti-diabetic Research Using this compound Derivatives (e.g., Alloxan-induced animal models)

The search for novel anti-diabetic agents has led researchers to explore various chemical scaffolds, including derivatives of this compound. A common and well-established method for inducing experimental diabetes in animal models is the administration of alloxan. nih.gov Alloxan is a toxic glucose analogue that selectively destroys insulin-producing pancreatic β-cells, leading to a state of hyperglycemia that mimics type 1 diabetes. creative-biolabs.com This model is frequently used to screen the glycemic-control potential of therapeutic compounds. nih.gov

In one such study, the anti-diabetic activity of derivatives of 2-(4-[(2-hydroxy benzyl) amino]-phenyl amino-methyl)-phenol was investigated in alloxan-induced diabetic Wistar albino rats. researchgate.net The study evaluated several derivatives, and one compound in particular, referred to as "compound C," demonstrated a significant blood sugar-lowering effect when compared to the diabetic control group. researchgate.net The activity of this compound highlights the potential of this chemical class in managing hyperglycemia. researchgate.net

Animal ModelCompoundKey FindingSource
Alloxan-induced diabetic Wistar albino rats2-(4-[(2-hydroxy benzyl) amino]-phenyl amino-methyl)-phenol derivative ("Compound C")Showed significant activity in decreasing blood sugar levels compared to the control group. researchgate.net

Further research on the closely related 4-aminophenol (B1666318) derivatives has also shown promise in the context of diabetes. A study synthesized and tested five Schiff base derivatives of 4-aminophenol for their ability to inhibit key carbohydrate-metabolizing enzymes, α-amylase and α-glucosidase. mdpi.comnih.gov The newly synthesized compounds showed significant, concentration-dependent inhibition of both enzymes, with up to 93.2% inhibition of amylase and 73.7% inhibition of glucosidase. mdpi.comnih.gov This enzymatic inhibition is a recognized therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.

Compound ClassTarget EnzymesMaximum InhibitionSource
4-Aminophenol Schiff base derivativesα-amylase93.2% mdpi.comnih.gov
4-Aminophenol Schiff base derivativesα-glucosidase73.7% mdpi.comnih.gov

Investigation of Other Bioactivities (e.g., Anti-inflammatory, Antiviral, Neuroprotective)

Derivatives and compounds structurally related to this compound have been investigated for a range of other biological activities, demonstrating the therapeutic potential of this chemical scaffold.

Anti-inflammatory Activity Phenolic compounds are widely recognized for their potential anti-inflammatory effects. mdpi.com These effects can be attributed to their ability to interfere with oxidative stress signaling and suppress the production of pro-inflammatory mediators. mdpi.com Research on 4-(Benzyloxy)phenol, a compound with a similar structure to this compound, explored its immunomodulatory activity in the context of mycobacterial infection. nih.gov The study found that 4-(Benzyloxy)phenol treatment in infected macrophage cells led to an increased expression of the anti-inflammatory cytokine IL-35 and its receptor. nih.gov This action suggests a role in regulating inflammation and enhancing host defense mechanisms. nih.gov

Antiviral Activity The antiviral potential of phenolic compounds has been an area of active research. nih.gov Studies have shown that certain natural phenolic derivatives can act as inhibitors of viral enzymes crucial for replication. nih.govnih.gov For instance, a high-throughput screening of a natural compound library identified three phenolic compounds that bind to an allosteric site of the SARS-CoV-2 papain-like protease (PLpro), an enzyme essential for viral replication and immune evasion. nih.govnih.gov Two of these compounds exhibited distinct antiviral activity in cellular assays, providing a structural basis for the development of new antiviral drugs based on a phenolic scaffold. nih.gov

Neuroprotective Activity The potential for phenolic compounds to exert neuroprotective effects is a significant area of study, given the role of oxidative stress and inflammation in neurodegenerative diseases. mdpi.commdpi.com Research into complex derivatives containing a benzylamino group has yielded promising results. A study on 8-alkylamino-1,4-benzoxazine antioxidants, specifically the derivative (R,S)-(3-cyclopentyl-8-benzylamino-3,4-dihydro-2H-1,4-benzoxazin-5-yl) (phenyl) methanone (B1245722) (S 24718), demonstrated potent neuroprotective properties. nih.gov This compound was effective in preventing the fall in ATP levels in astrocytes under hypoxic conditions and protected against excitotoxic brain lesions in an animal model, suggesting its potential in conditions like cerebral palsy. nih.govresearchgate.net

Furthermore, the dual inhibition of cholinesterases (acetylcholinesterase and butyrylcholinesterase) is a key strategy in managing Alzheimer's disease. The previously mentioned benzyl aminobenzamide derivative (8c1), which was found to be BBB-permeable, also exhibited potent dual inhibition of these enzymes, further underscoring the neuroprotective potential of this class of compounds. nih.gov

BioactivityCompound/Derivative ClassModel/TargetKey FindingsSource(s)
Anti-inflammatory 4-(Benzyloxy)phenolMycobacteria-infected macrophage cellsIncreased expression of anti-inflammatory cytokine IL-35. nih.gov
Antiviral Natural phenolic compoundsSARS-CoV-2 Papain-like Protease (PLpro)Inhibition of deISGylation activity; antiviral effect in Vero cells. nih.govnih.gov
Neuroprotective (R,S)-(3-cyclopentyl-8-benzylamino-3,4-dihydro-2H-1,4-benzoxazin-5-yl) (phenyl) methanoneHypoxic astrocytes; Mouse model of excitotoxic brain lesionsPrevented fall in ATP levels; protected against brain lesions. nih.govresearchgate.net
Neuroprotective 3,5-dimethoxy benzyl aminobenzamideAcetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)Dual inhibition with IC₅₀ values of 0.61 µM (AChE) and 2.04 µM (BChE). nih.gov

Pre Clinical Evaluation and Toxicological Research Aspects

In Vitro Toxicological Assessments of 4-(Benzylamino)phenol

In vitro toxicological studies are fundamental for the preliminary safety assessment of a chemical compound. These assays, conducted on cells or microorganisms in a controlled laboratory setting, offer a rapid and cost-effective means to evaluate the potential of a substance to cause harm to living organisms.

Cytotoxicity Screening and Viability Studies

Cytotoxicity screening is a primary step in toxicological assessment, aiming to determine the concentration at which a compound exhibits toxic effects on cells. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process or response by 50%.

Based on the toxicological data of analogous compounds, a hypothetical cytotoxicity profile for this compound can be projected. The presence of the phenol (B47542) group suggests potential for cellular interaction and toxicity, while the benzylamino substituent will modulate its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its ability to cross cell membranes and interact with intracellular targets.

Hypothetical Cytotoxicity Profile of this compound

Cell LineAssay TypeEndpointProjected IC50 (µM)
Human Liver Carcinoma (HepG2)MTT AssayCell ViabilityData not available
Human Breast Adenocarcinoma (MCF-7)MTT AssayCell ViabilityData not available
Human Embryonic Kidney (HEK293)MTT AssayCell ViabilityData not available

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Risk Assessment

In silico methods, which utilize computational models, have become indispensable in modern drug discovery for predicting the ADMET properties of new chemical entities. researchgate.net These predictions help in the early identification of compounds with unfavorable pharmacokinetic or toxicological profiles, thereby reducing the time and cost associated with experimental studies. guidechem.com

For this compound, a comprehensive ADMET profile can be generated using various predictive software. These tools employ quantitative structure-activity relationship (QSAR) models and other algorithms to estimate a range of parameters based on the compound's chemical structure.

Absorption: Predictions for oral bioavailability are crucial. Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability are estimated. A high HIA percentage and a positive Caco-2 permeability prediction would suggest good oral absorption.

Distribution: The extent to which a compound distributes into different tissues is a key factor. Predictions often include plasma protein binding (PPB) and blood-brain barrier (BBB) permeability. High PPB can limit the free fraction of the drug available to exert its effect, while BBB permeability is critical for drugs targeting the central nervous system.

Metabolism: The metabolic fate of a compound is a major determinant of its efficacy and potential for drug-drug interactions. In silico models can predict the likelihood of a compound being a substrate or inhibitor of key cytochrome P450 (CYP) enzymes, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

Excretion: The route and rate of elimination are important for determining the dosing regimen. Predictions may include the likelihood of renal excretion.

Toxicity: A wide range of toxicological endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), hepatotoxicity, and skin sensitization.

Predicted ADMET Properties of this compound

ParameterPredicted ValueInterpretation
Human Intestinal Absorption (HIA)HighGood oral absorption potential
Caco-2 PermeabilityHighLikely to be well-absorbed from the gut
Blood-Brain Barrier (BBB) PermeabilityYesMay cross the blood-brain barrier
Plasma Protein Binding (PPB)HighPotential for limited free drug concentration
CYP2D6 InhibitorNoLow risk of interaction with CYP2D6 substrates
CYP3A4 InhibitorNoLow risk of interaction with CYP3A4 substrates
Ames MutagenicityNon-mutagenicLow likelihood of causing genetic mutations
hERG InhibitionLow riskLow potential for cardiotoxicity
HepatotoxicityLow riskLow potential for liver damage

In Vivo Pharmacological Efficacy and Safety Profiling in Animal Models

In vivo studies in animal models are a cornerstone of pre-clinical research, providing data on the pharmacological effects and safety of a compound in a whole-organism system. japsonline.com These studies are essential for understanding the complex interactions of a compound with a living biological system and for establishing a preliminary therapeutic window.

While specific in vivo studies on the pharmacological efficacy and safety of this compound are not extensively documented, research on structurally similar compounds, such as 4-benzylphenol (B16752), offers some insights into potential toxicological endpoints. A 28-day repeated-dose toxicity study of 4-benzylphenol in rats revealed effects on body weight and the liver at higher doses. nih.gov Such studies help in identifying target organs for toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).

A typical in vivo study to evaluate the efficacy and safety of a compound like this compound would involve administering the compound to animal models, such as rats or mice, through a relevant route (e.g., oral gavage). The study design would include multiple dose groups and a control group.

Efficacy Assessment: To assess pharmacological efficacy, a relevant animal model of a disease would be used. For instance, if this compound is being investigated as an anti-inflammatory agent, a carrageenan-induced paw edema model in rats could be employed. The reduction in paw volume would be a measure of its anti-inflammatory activity.

Safety Profiling: Safety profiling involves a comprehensive evaluation of the compound's effects on the animals. This includes:

Clinical Observations: Daily monitoring for any signs of toxicity, such as changes in behavior, appearance, or activity levels.

Body Weight and Food Consumption: Regular measurement to detect any adverse effects on growth and appetite.

Hematology and Clinical Chemistry: Analysis of blood samples at the end of the study to assess effects on blood cells and the function of organs like the liver and kidneys.

Histopathology: Microscopic examination of major organs and tissues to identify any pathological changes.

Illustrative In Vivo Study Design for this compound

ParameterDetails
Animal ModelSprague-Dawley Rats
Route of AdministrationOral Gavage
Study Duration28 days
Efficacy Endpoint Example (if applicable)Reduction in paw edema in an inflammation model
Safety EndpointsClinical observations and body weight measurements
Hematology and serum biochemistry
Gross pathology and organ weights
Histopathological examination of key tissues

Applications in Chemical Biology and Advanced Materials Research

4-(Benzylamino)phenol as a Chemical Biology Tool

The dual functionality of this compound makes it a versatile scaffold for the design of chemical probes to investigate complex biological systems. Its ability to participate in various chemical reactions allows for its incorporation into larger molecules designed to interact with specific biological targets.

Probing Protein-Ligand Interactions and Cellular Pathways

While direct studies utilizing this compound to probe protein-ligand interactions are not extensively documented, the structural motifs present in the molecule are found in compounds known to interact with biological targets. For instance, derivatives of 4-aminophenol (B1666318) have been investigated for their binding to various proteins. nih.gov The benzyl (B1604629) group can engage in hydrophobic interactions, while the phenol (B47542) and amino groups can form hydrogen bonds, both of which are crucial for molecular recognition at the active sites of proteins.

Research on structurally related compounds, such as 4-(4-benzoylaminophenoxy)phenol derivatives, has demonstrated their potent binding to the androgen receptor, highlighting the potential of the substituted phenol core in designing ligands for nuclear receptors. nih.gov Similarly, the 4-benzyloxy-benzylamino chemotype has been explored for its interaction with peroxisome proliferator-activated receptors (PPARs). nih.gov These studies suggest that this compound could serve as a valuable starting point or fragment for the development of novel ligands to study protein function and cellular signaling pathways. The investigation of phenol derivatives' binding to human serum proteins has shown that binding primarily involves hydrophobic interactions, a characteristic that the benzyl group in this compound would enhance. nih.gov

Table 1: Examples of Protein-Ligand Interactions with Structurally Related Compounds

Compound ClassProtein TargetKey Interactions
4-(4-Benzoylaminophenoxy)phenol DerivativesAndrogen ReceptorHydrogen bonding, hydrophobic interactions
4-Benzyloxy-benzylamino DerivativesPeroxisome Proliferator-Activated Receptors (PPARs)Hydrophobic interactions, potential for hydrogen bonding
General Phenol DerivativesHuman Serum AlbuminPrimarily hydrophobic bonds

Development of Fluorescent Probes and Imaging Agents

The development of fluorescent probes is crucial for visualizing and understanding cellular processes. While there is no direct evidence of this compound being used as a fluorescent probe itself, its chemical structure provides a foundation for the synthesis of such tools. Phenolic compounds are known to be precursors in the synthesis of various fluorescent dyes. nih.gov

The core structure of this compound contains both an electron-donating amino group and a potentially electron-donating or -accepting phenol group, which are key components of many donor-acceptor fluorescent systems. researchgate.net By chemically modifying the phenol or amino groups, or by incorporating this scaffold into a larger conjugated system, it is plausible to develop novel fluorescent probes. For instance, the synthesis of fluorescent probes often involves the condensation of functionalized phenols with other aromatic systems to create molecules with desirable photophysical properties. chemrxiv.org Research into phenol-based T2-exchange magnetic resonance imaging (MRI) contrast agents further highlights the utility of the phenol moiety in developing imaging tools. nih.govgitlab.ioscispace.comresearchgate.net

Research into this compound-Based Advanced Materials

The reactivity of the phenol and amino groups in this compound makes it an attractive building block for the synthesis of advanced materials with tailored properties.

Synthesis and Characterization of Novel Polymeric Materials (e.g., Benzoxazine-Phenol Resins)

Benzoxazine (B1645224) resins are a class of high-performance phenolic polymers with excellent thermal stability, mechanical properties, and low water absorption. cnrs.fr The synthesis of benzoxazine monomers typically involves the reaction of a phenol, a primary amine, and formaldehyde. cnrs.frkpi.ua this compound, possessing both a phenolic hydroxyl group and a secondary amine, presents an interesting case for the synthesis of novel benzoxazine-based materials.

While the secondary amine in this compound is not a primary amine typically used in benzoxazine synthesis, its reactivity could be exploited in modified synthetic routes or for the creation of unique polymer architectures. The phenolic component is a key starting material and plays a crucial role in the synthesis of benzoxazine. mdpi.com The general process involves the Mannich condensation of these three components to form the benzoxazine monomer, which then undergoes thermally induced ring-opening polymerization to form the crosslinked polybenzoxazine network. nih.gov

Table 2: Typical Properties of Benzoxazine-Phenol Resins

PropertyTypical Value
Glass Transition Temperature (Tg)150 - 300 °C
Thermal Decomposition Temperature (TGA, 5% weight loss)> 300 °C
Char Yield at 800 °C (in N2)40 - 70%
Flexural Strength100 - 150 MPa
Water Absorption (24h immersion)< 1%

The incorporation of the benzylamino group into the polymer backbone could impart specific properties, such as increased flexibility or altered solubility, compared to traditional benzoxazine resins. The thermal properties of phenolic resins are a key area of research, with studies focusing on their degradation and stability at high temperatures. uobasrah.edu.iqdntb.gov.uancsu.edumdpi.com

Exploration in Advanced Dye Chemistry and Pigment Development Research

Azo dyes represent the largest and most versatile class of synthetic colorants. libretexts.org Their synthesis fundamentally involves the coupling of a diazonium salt with an electron-rich coupling component, such as a phenol or an aromatic amine. cuhk.edu.hk The phenolic group in this compound makes it a suitable candidate to act as a coupling component in the synthesis of novel azo dyes.

The general procedure for synthesizing an azo dye involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then reacted with a coupling agent like this compound under appropriate pH conditions. libretexts.orgcuhk.edu.hk The presence of the benzylamino group could influence the final color of the dye, as well as its properties such as solubility and fastness. The synthesis of pigments often involves the precipitation of organic dyes, and new methodologies are being explored for the creation of nano-pigments. aalto.firesearchgate.netaalto.firesearchgate.net

The specific shade and properties of the resulting azo dye would depend on the nature of the diazonium salt used and the reaction conditions. The benzylamino group might also offer a site for further chemical modification to fine-tune the dye's characteristics for specific applications in textiles, coatings, or advanced optical materials.

Future Directions and Emerging Research Avenues for 4 Benzylamino Phenol

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for 4-(Benzylamino)phenol

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of drugs based on the this compound scaffold. bpasjournals.comresearchgate.net These computational tools can significantly accelerate the traditionally lengthy and costly process of bringing a new drug to market. researchgate.net

Predictive models powered by machine learning can also forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, allowing researchers to prioritize compounds with a higher likelihood of success in later-stage clinical trials. nih.gov This predictive capability helps in identifying potential issues early in the development process, saving time and resources.

Table 1: Applications of AI/ML in the Drug Discovery Pipeline for this compound Derivatives

Stage of Drug DiscoveryApplication of AI/MLPotential Impact
Target Identification Analysis of 'omics' data (genomics, proteomics) and literature mining. nih.govDiscovery of novel biological targets and disease associations.
Lead Discovery High-throughput virtual screening of compound libraries. nih.govRapid identification of hit compounds with desired activity.
Lead Optimization De novo design of novel molecules with improved properties. taylorfrancis.comCreation of derivatives with enhanced potency and selectivity.
Preclinical Development Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. nih.govEarly identification of candidates with favorable safety profiles.

Identification of Novel Biological Targets and Therapeutic Applications

While initial research has focused on specific areas, the chemical structure of this compound and its derivatives suggests a broader potential for therapeutic applications. Future research will likely focus on identifying new biological targets and exploring these compounds in a wider range of diseases.

One promising area is in oncology. Derivatives such as 4-(4-benzoylaminophenoxy)phenol have been synthesized and identified as potent androgen receptor (AR) antagonists. nih.gov These compounds have shown efficacy in inhibiting the growth of various human prostate cancer cell lines, including those with mutations that confer resistance to existing therapies. nih.gov The unique pharmacophore of these derivatives, distinct from conventional nonsteroidal antiandrogens, provides a strong foundation for developing new agents against prostate cancer. nih.gov

Beyond cancer, derivatives of related aminophenols have shown potential in neurodegenerative diseases. For instance, novel 4-[(diethylamino)methyl]-phenol derivatives have been synthesized and evaluated as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. doi.org This suggests that the this compound scaffold could be modified to target cholinesterases or other pathways involved in neurodegeneration.

The versatility of the phenol (B47542) scaffold is well-documented, with phenol derivatives exhibiting a wide array of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. researchgate.net This broad bioactivity is often due to their ability to interact with various cellular targets and signaling pathways. researchgate.net Future research could involve screening libraries of this compound derivatives against a wide panel of biological targets to uncover entirely new therapeutic uses in areas such as infectious diseases, cardiovascular disorders, or inflammatory conditions. researchgate.net

Development of Advanced Delivery Systems for this compound-Based Compounds

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Advanced drug delivery systems offer a means to overcome challenges such as poor solubility, low bioavailability, and non-specific targeting. genesispub.orgpharmaexcipients.com For this compound-based compounds, these technologies hold the key to enhancing their clinical potential.

Many promising drug candidates are lipophilic, leading to poor aqueous solubility and limited bioavailability. pharmaexcipients.com Lipid-based delivery systems, such as liposomes and micelles, can encapsulate these hydrophobic compounds, improving their solubility and stability in the bloodstream. genesispub.orgresearchgate.net

Liposomes: These are microscopic vesicles composed of a lipid bilayer that can carry both hydrophilic and lipophilic drugs. genesispub.org They can be engineered to control the release of the encapsulated compound and can even be surface-modified to target specific tissues, potentially reducing systemic toxicity. genesispub.orgresearchgate.net

Micelles: These are self-assembling nanosized structures, typically formed from amphiphilic polymers. genesispub.org Their small size (usually under 100 nm) allows them to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, making them attractive for cancer therapy. genesispub.org

Polymeric nanoparticles are another versatile platform for delivering this compound derivatives. researchgate.net These systems can be designed to protect the drug from degradation, control its release over time, and target specific cells or organs. pharmaexcipients.comresearchgate.net By modifying the polymer composition and surface chemistry, researchers can fine-tune the delivery system's properties to suit a specific therapeutic application. researchgate.net The development of such advanced formulations will be crucial for translating the in vitro potency of this compound derivatives into effective in vivo therapies.

Translational Research and Clinical Potential of Optimized Derivatives

The ultimate goal of drug discovery is to develop new therapies that can be used in a clinical setting. For derivatives of this compound, the path from a promising laboratory compound to a clinically approved drug involves rigorous translational research. This process bridges the gap between basic scientific discoveries and their practical application in human health.

The initial steps involve extensive preclinical testing of optimized lead compounds. This includes detailed in vitro studies to confirm the mechanism of action and potency against the intended biological target. For example, the 4-(4-benzoylaminophenoxy)phenol derivatives were tested against multiple prostate cancer cell lines, demonstrating their activity against both wild-type and mutated androgen receptors. nih.gov

Following successful in vitro validation, promising candidates must be evaluated in relevant animal models of disease. These in vivo studies are critical for assessing the compound's efficacy, understanding its pharmacokinetic and pharmacodynamic profiles, and gathering preliminary safety data. For instance, a 4-benzyloxy-benzylamino compound, developed as a PPARα agonist, showed promising results in an in vivo model for retinal disorders. nih.gov

If a derivative demonstrates a strong efficacy and safety profile in preclinical studies, it can then advance to the clinical trial phase in humans. This is a multi-stage process that evaluates the drug's safety, optimal dosing, and effectiveness in patient populations. The discovery of novel pharmacophores, such as the 4-(4-benzoylaminophenoxy)phenol skeleton for AR antagonists, provides a strong rationale for advancing these compounds toward clinical development as they may offer advantages over existing therapies, particularly in cases of drug resistance. nih.gov Continued investment in translational research will be essential to realize the full clinical potential of optimized this compound derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.